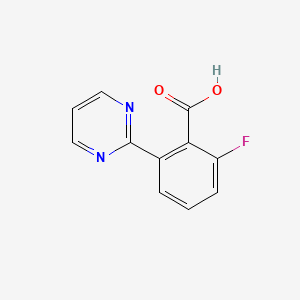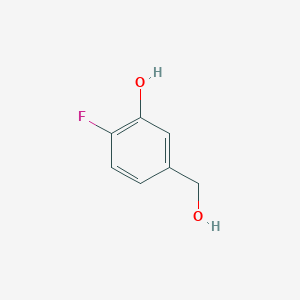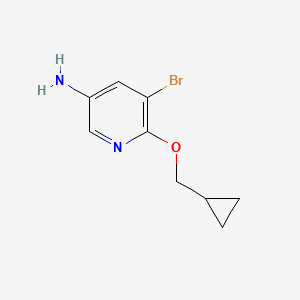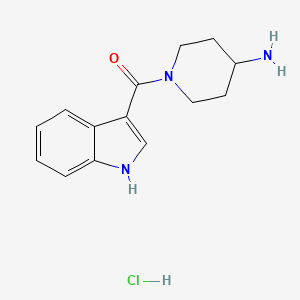
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride
Descripción general
Descripción
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride is a synthetic compound that combines the structural features of piperidine and indole. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The piperidine ring is also a common motif in medicinal chemistry, contributing to the compound’s potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with an indole derivative. One common method is the reductive amination of (4-aminopiperidin-1-yl)(1-methyl-1H-indol-2-yl)methanone using sodium borohydride (NaBH4) and para-toluenesulfonic acid (PTSA) in ethanol . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, reduced alcohols, and substituted indoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-aminopiperidin-1-yl)(1-methyl-1H-indol-2-yl)methanone: A closely related compound with a methyl group at the indole nitrogen.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone hydrochloride is unique due to its combination of the indole and piperidine moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-(1H-indol-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c15-10-5-7-17(8-6-10)14(18)12-9-16-13-4-2-1-3-11(12)13;/h1-4,9-10,16H,5-8,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQOINCCZDFMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CNC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)
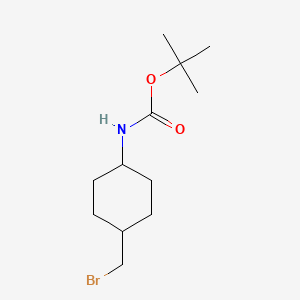
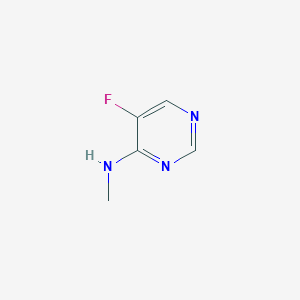
![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)

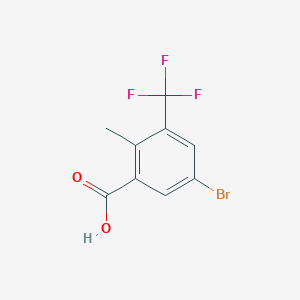
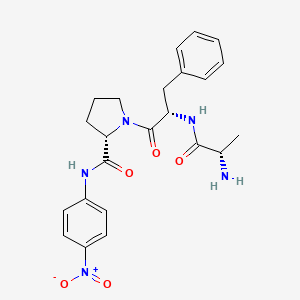
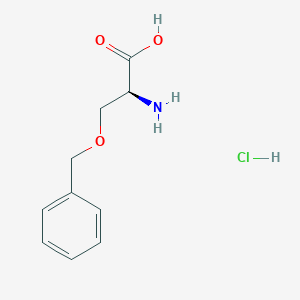
![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)
